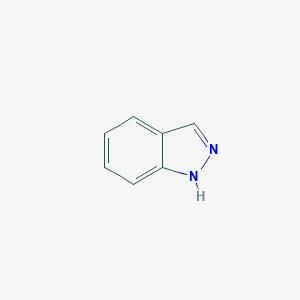

1H-Indazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-2-4-7-6(3-1)5-8-9-7/h1-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXOFTOLAUCFNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075374 | |

| Record name | Indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 1H-Indazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10188 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00148 [mmHg] | |

| Record name | 1H-Indazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10188 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

271-44-3 | |

| Record name | Indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=271-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C4VQE5C03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1H-Indazole Tautomerism: A Deep Dive into Stability and Equilibria

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Indazole, a bicyclic heteroaromatic compound, is a cornerstone in medicinal chemistry and materials science. Its derivatives are integral to numerous FDA-approved drugs, including treatments for various cancers and chemotherapy-induced nausea.[1] The biological activity and physicochemical properties of indazole-based compounds are profoundly influenced by a fascinating chemical phenomenon: annular tautomerism. This guide provides a comprehensive exploration of the tautomeric equilibrium between 1H-indazole and 2H-indazole, focusing on their relative stability, the factors governing their interconversion, and the experimental and computational methodologies employed in their study.

The Tautomeric Landscape of Indazole

Indazole can exist in three potential tautomeric forms: this compound, 2H-indazole, and the much less common 3H-indazole.[2] The equilibrium is predominantly between the 1H- and 2H-forms, which differ in the position of the proton on the nitrogen atoms of the pyrazole ring. The 1H-tautomer, often referred to as the benzenoid form, is generally the more thermodynamically stable and, therefore, the predominant species in most conditions.[3][4][5] The 2H-tautomer, or quinonoid form, is typically higher in energy.[6][7]

The greater stability of the 1H-tautomer is attributed to its aromatic character, which confers a lower energy state.[4] This stability has been corroborated by numerous thermochemical and photochemical studies, which consistently show the prevalence of the 1H-form, largely independent of the solvent used.[2]

Quantitative Analysis of Tautomer Stability

The energy difference between the 1H- and 2H-tautomers has been quantified through both experimental and computational studies. This energy gap is a critical parameter for understanding and predicting the behavior of indazole derivatives in various chemical and biological environments.

| Method | Energy Difference (1H-tautomer is more stable) | Reference |

| Experimental (Free Energy) | 2.3 kcal/mol | [2] |

| Experimental (Free Energy, 1-methylindazole vs. 2-methylindazole) | 3.2 kcal/mol | [2] |

| Computational (MP2/6-31G) | 3.6 kcal/mol | [2][6] |

| Computational (MP2/cc-pVTZ) | 13.6 kJ/mol (approx. 3.25 kcal/mol) | [8] |

| Computational (B3LYP/6-31G) | 21.4 kJ/mol (approx. 5.11 kcal/mol) | [8] |

| Computational (B3LYP/6-311G(d,p)) | 20.6 kJ/mol (approx. 4.92 kcal/mol) | [8] |

| Computational (G2) | 20.3 kJ/mol (approx. 4.85 kcal/mol) | [8] |

| Computational (QCISD/6-31G(d,p)) | 22.4 kJ/mol (approx. 5.35 kcal/mol) | [8] |

| Computational (MP2/6-31G**) | 15 kJ/mol (approx. 3.58 kcal/mol) | [9] |

| Computational (Gas Phase) | 14.5 kJ/mol (approx. 3.47 kcal/mol) | [10] |

| Computational (in Water) | 15.9 kJ/mol (approx. 3.80 kcal/mol) | [10] |

Factors Influencing Tautomeric Equilibrium

While the 1H-tautomer is generally favored, the position of the tautomeric equilibrium can be influenced by several factors, including substitution patterns and the surrounding solvent environment.

Substituent Effects: The electronic nature of substituents on the indazole ring can modulate the relative stabilities of the tautomers. For instance, in certain 3-substituted indazoles, the energy difference between the tautomers can be decreased, although the 1H-form often remains more stable.[8] However, specific substitution patterns, such as in some 1,5,6,7-tetrahydro-4H-indazol-4-ones, can lead to the 2H-tautomer being the more stable form.[11][12]

Solvent Effects: The polarity of the solvent can play a role in tautomeric preference. In some cases, less polar solvents can stabilize the 2H-tautomer through intramolecular hydrogen bonding, while more polar solvents may favor the 1H-tautomer.[8] For example, in a study of a substituted indazole, the 6-1H tautomer predominated in DMSO-d6, whereas the 6-2H tautomer was stabilized in less polar solvents like CDCl3 or CD2Cl2.[8][13] The formation of centrosymmetric dimers in solution, which can be more stable for the 2H-tautomer, is another mechanism by which the solvent can influence the equilibrium.[8][14]

Experimental and Computational Methodologies

A variety of sophisticated techniques are employed to study and characterize the tautomeric forms of indazole.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for distinguishing between the 1H- and 2H-tautomers in solution.

-

¹H NMR: The chemical shift of the proton at the 3-position (H-3) is a key diagnostic marker. In 2H-indazoles, the H-3 proton is typically more deshielded and appears at a higher chemical shift (downfield) compared to 1H-indazoles.[3] The presence of a broad N-H signal is also characteristic of unsubstituted 1H-indazoles.[3]

-

¹³C NMR: The chemical shift of the C-3 carbon provides a clear distinction. This carbon is significantly more deshielded in 2H-indazoles (around 150 ppm) compared to 1H-indazoles (around 135 ppm).[3] The C-7a carbon is also notably more deshielded in the 1H-tautomer.[3]

-

Methodology:

-

Sample Preparation: Dissolve a precisely weighed sample of the indazole derivative in a deuterated solvent (e.g., DMSO-d6, CDCl3) in a standard 5 mm NMR tube to a concentration of approximately 5-10 mg/mL.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs for both 1D and 2D experiments (e.g., COSY, HSQC, HMBC) should be utilized.

-

Data Analysis: Process the spectra using appropriate software. Analyze the chemical shifts, coupling constants, and through-space correlations (from NOESY experiments, if applicable) to assign the structure and determine the predominant tautomeric form.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the 1H- and 2H-tautomers are distinct, allowing for their differentiation.

-

Spectral Characteristics: 2H-indazole and its derivatives tend to absorb light more strongly and at longer wavelengths compared to their 1H-counterparts.[15][16] The UV-Vis spectrum of 1-methyl-1H-indazole shows a similar fine structure to that of this compound, supporting the notion that unsubstituted indazole exists primarily as the 1H-tautomer in solution.[15]

-

Methodology:

-

Sample Preparation: Prepare dilute solutions of the indazole compound in a suitable UV-transparent solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 125 µM).[16]

-

Data Acquisition: Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm) using a double-beam spectrophotometer.

-

Data Analysis: Analyze the absorption maxima (λmax) and molar absorptivity (ε) to characterize the electronic transitions and infer the predominant tautomeric form.

-

Computational Chemistry

Theoretical calculations are invaluable for predicting the relative stabilities and properties of indazole tautomers.

-

Methods: Density Functional Theory (DFT) methods, such as B3LYP, and ab initio methods, like Møller-Plesset perturbation theory (MP2), are commonly used.[2][8][11] A variety of basis sets, such as 6-31G* and cc-pVTZ, are employed to achieve the desired accuracy.[2][8][11]

-

Methodology:

-

Structure Optimization: Build the 3D structures of the 1H- and 2H-tautomers of the indazole derivative of interest. Perform geometry optimization calculations using a chosen level of theory (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation for each tautomer.[10]

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The inclusion of zero-point vibrational energy (ZPVE) corrections is recommended for more accurate energy differences.

-

Solvent Modeling: To simulate solution-phase behavior, employ implicit solvent models like the Polarizable Continuum Model (PCM) or the SMD solvation model.[8]

-

Property Prediction: Calculate other relevant properties, such as NMR chemical shifts (using the GIAO method), dipole moments, and UV-Vis absorption spectra (using TD-DFT), to compare with experimental data.[9][10]

-

Visualizing Indazole Tautomerism and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams visualize the tautomeric equilibrium and a typical experimental workflow for its investigation.

Caption: The tautomeric equilibrium between the more stable this compound and the less stable 2H-indazole.

Caption: A typical workflow for the investigation of this compound tautomerism.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemistry that has significant implications for its application in drug discovery and materials science. A thorough understanding of the factors that govern the tautomeric equilibrium and the analytical techniques used to study it is crucial for the rational design of novel indazole-based compounds with desired properties. The interplay of substituent effects and the solvent environment can be harnessed to control the tautomeric preference, thereby fine-tuning the biological activity and physicochemical characteristics of these versatile molecules. Continued research in this area will undoubtedly lead to the development of new and improved indazole derivatives for a wide range of applications.

References

- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. caribjscitech.com [caribjscitech.com]

- 8. researchgate.net [researchgate.net]

- 9. Study of the Addition Mechanism of this compound and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1H-Indazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1H-indazole, a core heterocyclic motif prevalent in medicinal chemistry and drug development. This document outlines the key spectroscopic data for this compound and offers detailed experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the chemical environment of its constituent atoms.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 | ~13.1 | broad singlet | - |

| H3 | 8.10 | doublet | 0.9 |

| H4 | 7.78 | doublet | 8.2 |

| H5 | 7.13 | triplet | 7.5 |

| H6 | 7.36 | triplet | 7.7 |

| H7 | 7.58 | doublet | 8.5 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: DMSO-d₆)

| Carbon | Chemical Shift (δ, ppm) |

| C3 | 134.5 |

| C3a | 121.1 |

| C4 | 120.9 |

| C5 | 126.3 |

| C6 | 120.0 |

| C7 | 109.8 |

| C7a | 140.2 |

Note: Assignments are based on computational and experimental data.

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 300 MHz or higher field NMR spectrometer.[2]

-

Tune and shim the spectrometer to the DMSO-d₆ lock signal.

-

Set the spectral width to appropriately cover the expected chemical shift range (e.g., 0-14 ppm for ¹H NMR and 0-160 ppm for ¹³C NMR).

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

For enhanced structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

-

Visualization: NMR Experimental Workflow

Caption: Workflow for NMR spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in this compound based on the absorption of infrared radiation at specific vibrational frequencies.

Data Presentation

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Characteristic Frequency (cm⁻¹) |

| N-H Stretch (broad) | Amine | 3150 - 3000 |

| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 |

| C=C / C=N Aromatic & Pyrazole Ring Stretch | Aromatic & Pyrazole Rings | 1620 - 1450 |

| C-H Out-of-plane Bend | Aromatic Ring | 900 - 700 |

Data compiled from various sources.[3]

Experimental Protocol: IR Analysis

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Visualization: IR Experimental Workflow

Caption: Workflow for IR spectroscopic analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule, particularly those involving its aromatic system.

Data Presentation

Table 4: UV-Vis Absorption Data for this compound (in Acetonitrile)

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| ~254 | Data not readily available |

| ~296 | Data not readily available |

The absorption maxima can be influenced by the solvent.[4]

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., acetonitrile or methanol) of a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a dilute solution with a concentration that will result in an absorbance reading between 0.2 and 0.8 AU.[5] A typical concentration is around 10 µg/mL.[5]

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Set the wavelength range for scanning (e.g., 200-400 nm).[5]

-

-

Data Acquisition:

-

Place the blank cuvette in the reference beam and the sample cuvette in the sample beam.

-

Run a baseline correction with the blank.

-

Replace the blank in the sample beam with the sample cuvette and acquire the absorption spectrum.

-

Identify the wavelength(s) of maximum absorbance (λmax).[5]

-

Visualization: UV-Vis Experimental Workflow

Caption: Workflow for UV-Vis spectroscopic analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its molecular formula and structure.

Data Presentation

Table 5: Key Electron Ionization (EI) Mass Spectrometry Fragments for this compound

| m/z | Ion | Relative Abundance |

| 118 | [M]⁺ | Base Peak |

| 91 | [M-HCN]⁺ | High |

| 64 | [C₅H₄]⁺ | Moderate |

The molecular ion peak at m/z 118 is often the base peak.[3] A key fragmentation pathway involves the loss of a hydrogen cyanide (HCN) molecule, resulting in a significant fragment at m/z 91.[3]

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation:

-

Instrument Setup:

-

Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is a "soft" technique often used with LC-MS, while EI is a "hard" technique that induces more fragmentation.[3][7]

-

For ESI, typical settings might include a positive ionization mode to form [M+H]⁺ ions.[7]

-

Set the mass analyzer to scan an appropriate mass range (e.g., m/z 50-200).

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer. For liquid samples, this is often done via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum.

-

Visualization: Mass Spectrometry Experimental Workflow

Caption: Workflow for Mass Spectrometric analysis of this compound.

References

- 1. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]

- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. benchchem.com [benchchem.com]

The Synthesis of Indazoles: A Technical Guide to Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. Its discovery and the subsequent development of synthetic routes to access this important structural class have been pivotal in the advancement of drug discovery. This technical guide provides an in-depth exploration of the seminal discoveries and the historical evolution of indazole synthesis, with a focus on the core methodologies that have become foundational in the field. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers engaged in the synthesis and application of indazole-containing compounds.

Historical Perspective: The Dawn of Indazole Synthesis

The history of indazole chemistry began in the late 19th century with the pioneering work of German chemist Emil Fischer. In 1883, Fischer reported the first synthesis of a derivative of the indazole ring system.[1] This seminal work laid the groundwork for future explorations into the synthesis and properties of this important class of heterocyclic compounds.

Emil Fischer's Landmark Synthesis (1883)

Fischer's initial synthesis involved the intramolecular cyclization of o-hydrazinobenzoic acid derivatives. While not a direct synthesis of the parent indazole, this work established the fundamental principle of forming the pyrazole ring fused to a benzene ring.

Core Synthetic Methodologies

Over the decades, several key synthetic strategies have emerged as the cornerstones of indazole synthesis. These methods, often named after their discoverers, provide access to a wide variety of substituted indazoles and remain relevant in contemporary organic synthesis.

The Jacobsen Indazole Synthesis

The Jacobsen synthesis, a classical and widely used method, involves the cyclization of N-nitroso derivatives of o-toluidine and its analogs. This reaction provides a direct route to 1H-indazoles.

A representative procedure for the Jacobsen synthesis is the preparation of indazole from o-toluidine:[2][3]

-

Acetylation: To a stirred solution of o-toluidine (1.0 eq) in acetic anhydride (2.0 eq), add glacial acetic acid (1.0 vol). The reaction is exothermic. Cool the mixture to 0-5 °C.

-

Nitrosation: While maintaining the temperature below 5 °C, introduce a stream of nitrous gases (generated by the reaction of sodium nitrite with a strong acid, such as sulfuric acid) into the reaction mixture until a persistent blue-green color is observed.

-

Cyclization: The resulting solution containing the N-nitroso-o-acetotoluidide is then added to a solution of sodium methoxide in methanol at 0-5 °C. The reaction mixture is stirred and allowed to warm to room temperature.

-

Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford the desired 1H-indazole.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| o-Toluidine | 1. Ac₂O, AcOH; 2. NaNO₂, H₂SO₄; 3. NaOMe, MeOH | This compound | 55-65 | [3] |

| 2-Amino-4-chlorotoluene | 1. Ac₂O, AcOH; 2. NaNO₂, H₂SO₄; 3. NaOMe, MeOH | 5-Chloro-1H-indazole | 60-70 | [3] |

| 2-Amino-5-nitrotoluene | 1. Ac₂O, AcOH; 2. NaNO₂, H₂SO₄; 3. NaOMe, MeOH | 6-Nitro-1H-indazole | 50-60 | [3] |

The mechanism of the Jacobsen synthesis proceeds through the formation of an N-nitroso intermediate, which upon treatment with a base, undergoes an intramolecular cyclization to form the indazole ring.

Caption: Mechanism of the Jacobsen Indazole Synthesis.

The Davis-Beirut Reaction

The Davis-Beirut reaction is a versatile method for the synthesis of 2H-indazoles from the reaction of o-nitrobenzylamines with a base. This reaction is particularly useful for accessing 2-substituted indazoles.[4][5][6]

A general procedure for the Davis-Beirut reaction is as follows:[4][6]

-

Reaction Setup: To a solution of the N-substituted-2-nitrobenzylamine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol), add a base such as potassium hydroxide (2.0 eq).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period of 1 to 24 hours, depending on the substrate.

-

Work-up and Purification: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

| Starting Material (o-nitrobenzylamine) | Base and Solvent | Product (2H-indazole) | Yield (%) | Reference |

| N-Benzyl-2-nitrobenzylamine | KOH, MeOH | 2-Benzyl-2H-indazole | 85 | [6] |

| N-(4-Methoxybenzyl)-2-nitrobenzylamine | KOH, EtOH | 2-(4-Methoxybenzyl)-2H-indazole | 90 | [6] |

| N-Butyl-2-nitrobenzylamine | NaOH, MeOH | 2-Butyl-2H-indazole | 78 | [4] |

| N-Phenyl-2-nitrobenzylamine | KOH, MeOH | 2-Phenyl-2H-indazole | 45 | [6] |

The mechanism of the Davis-Beirut reaction involves the base-mediated deprotonation of the benzylic position, followed by an intramolecular redox reaction and cyclization to form the 2H-indazole ring.[5][6]

References

- 1. Fischer indole synthesis [ouci.dntb.gov.ua]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]

- 6. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The 1H-Indazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1H-indazole, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous clinically approved and investigational drugs.[1][2] Its unique structure, featuring a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules that can interact with a wide array of biological targets.[3] The 1H-tautomer is generally more thermodynamically stable and has been extensively explored as a pharmacophore.[1][3] This guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, diverse biological activities, key signaling pathways, and the experimental protocols used in its evaluation, with a focus on its application in oncology, inflammation, and neurodegenerative diseases.

The this compound Scaffold: Significance and Approved Drugs

The versatility of the this compound core allows it to serve as a bioisostere for endogenous structures like indole, with an additional nitrogen atom acting as a hydrogen bond acceptor, potentially improving target affinity.[2] This has led to its incorporation into several blockbuster drugs, particularly kinase inhibitors. At least 43 indazole-based therapeutics are in clinical use or trials.[4][5]

Table 1: Selected FDA-Approved Drugs Featuring the this compound Scaffold

| Drug Name | Target(s) | Therapeutic Area |

| Pazopanib | VEGFRs, PDGFRs, FGFRs | Renal Cell Carcinoma, Soft Tissue Sarcoma |

| Axitinib | VEGFRs 1, 2, 3 | Advanced Renal Cell Carcinoma |

| Niraparib | PARP1/PARP2 | Ovarian, Fallopian Tube, Peritoneal Cancer |

| Entrectinib | TRKA/B/C, ROS1, ALK | ROS1-positive NSCLC, NTRK fusion-positive solid tumors |

| Linifanib | VEGFR, PDGFR | Investigational (Hepatocellular Carcinoma) |

| Bendazac | Anti-inflammatory | Cataract Treatment (topical), Anti-inflammatory |

| Benzydamine | Anti-inflammatory | Pain and Inflammation (local) |

Biological Activities and Therapeutic Targets

This compound derivatives have demonstrated a remarkable breadth of pharmacological activities, including antitumor, anti-inflammatory, neuroprotective, antibacterial, and antifungal properties.[1][10]

Anticancer Activity

The most prominent application of the this compound scaffold is in oncology, primarily through the inhibition of protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.[6]

Indazole derivatives are potent inhibitors of various serine/threonine and tyrosine kinases. The this compound-3-amine structure is recognized as an effective hinge-binding fragment, anchoring the inhibitor to the ATP-binding site of the kinase.[4][5]

-

VEGFR/FGFR Inhibition: Pazopanib and Axitinib target Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs), key mediators of angiogenesis—the formation of new blood vessels essential for tumor growth.[6][8] Inhibition of these receptors cuts off the tumor's blood supply.

-

ALK Inhibition: Entrectinib is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK).[3][5] In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement creates a fusion gene (e.g., EML4-ALK) that leads to constitutive ALK activation, driving cell proliferation and survival.[11][12]

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catalyzes the first and rate-limiting step of tryptophan catabolism.[13] In the tumor microenvironment, IDO1 is upregulated, leading to tryptophan depletion and the accumulation of its metabolite, kynurenine. This suppresses the activity of effector T-cells and promotes immune tolerance, allowing the tumor to evade the immune system.[6][13][14] this compound has been identified as a novel pharmacophore for potent IDO1 inhibition.[13]

Anti-Inflammatory Activity

This compound derivatives have been developed as anti-inflammatory agents.[15][16] The commercially available drugs Bendazac and Benzydamine contain this scaffold.[3][7] A key mechanism for inflammation involves the Apoptosis signal-regulating kinase 1 (ASK1), part of the MAPK signaling pathway.[12] ASK1 inhibition is a therapeutic strategy for inflammatory diseases, and novel this compound inhibitors have been designed for this purpose.[12]

Activity in Neurodegenerative Diseases

The this compound scaffold is being explored for its therapeutic potential in neurodegenerative disorders like Alzheimer's and Parkinson's disease.[14][17] Key targets include kinases such as Glycogen synthase kinase 3 (GSK3) and Leucine-rich repeat kinase 2 (LRRK2), whose dysregulation is implicated in tau protein hyperphosphorylation and neuronal cell death.[14][17][18]

Quantitative Data Summary

The potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit 50% of the target's activity.

Table 2: In Vitro Activity of Selected this compound Derivatives

| Compound Class | Target | Specific Compound Example | IC50 Value | Cell Line / Assay |

| Anticancer | EGFR T790M | Compound 109 | 5.3 nM | Enzyme Assay |

| ALK | Entrectinib (127) | 12 nM | Enzyme Assay | |

| FGFR1 | Compound 99 | 2.9 nM | Enzyme Assay | |

| Bcr-AblT315I | Compound 89 | 0.45 µM | Enzyme Assay | |

| IDO1 | Compound 2g | 5.3 µM | Enzyme Assay | |

| K562 Proliferation | Compound 6o | 5.15 µM | K562 Cells | |

| HCT116 Proliferation | N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | 14.3 µM | HCT116 Cells | |

| PI3K Pathway | PI3Kα | Compound 10 | 361 nM | Enzyme Assay |

| PDK1 | Compound 10 | 1.8 µM | Enzyme Assay | |

| Inflammatory | GSK-3 | Compound 51d | 0.23 µM | Enzyme Assay |

Source:[3][4][6][11][13][19][20][21]

Experimental Protocols

The discovery and development of this compound-based drugs involve a systematic workflow encompassing chemical synthesis, purification, characterization, and biological evaluation.

Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of 5-aryl-1H-indazol-3-amine derivatives, a common core structure.[1][22]

-

Preparation of Starting Material: Synthesize 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile by refluxing with hydrazine hydrate (80%).[22]

-

Reaction Setup: In a reaction vessel, combine 5-bromo-1H-indazol-3-amine (1.0 eq.), the desired arylboronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).[1][22]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or DMF/H₂O in a 4:1 ratio).

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.[1]

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the final product.[1]

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.[5][16]

-

Cell Seeding: Plate cancer cells (e.g., K562, A549) in a 96-well flat-bottom microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[16]

-

Compound Treatment: Prepare serial dilutions of the this compound test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (background control). Incubate for 48-72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well to achieve a final concentration of approximately 0.5 mg/mL.[16][23]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[16]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]

-

Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: In Vitro Kinase Inhibition (IC50 Determination)

This protocol outlines a general luminescence-based kinase assay (e.g., ADP-Glo™) to determine the potency of an indazole inhibitor against a target kinase.[2][15]

-

Reagent Preparation:

-

Kinase Buffer: Prepare an appropriate kinase reaction buffer (e.g., HEPES-based buffer with DTT, MgCl₂, and Triton X-100).

-

Compound Dilution: Perform a serial dilution of the this compound inhibitor in 100% DMSO, then further dilute in the kinase buffer to create a range of concentrations for the IC50 curve. Ensure the final DMSO concentration is consistent and low (<1%).

-

Enzyme and Substrate: Dilute the recombinant target kinase and its specific peptide substrate to their optimal concentrations in the kinase buffer.

-

ATP Solution: Prepare an ATP solution at a concentration near the Km for the specific kinase.

-

-

Kinase Reaction:

-

In a white, opaque 384-well plate, add the diluted inhibitor or vehicle control (DMSO in kinase buffer).

-

Add the kinase enzyme and the peptide substrate to each well.

-

Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 5-20 µL.[15]

-

-

Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[2][15]

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and, through a coupled luciferase reaction, generates a luminescent signal. Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.[15]

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Conclusion and Future Outlook

The this compound scaffold is a cornerstone of modern medicinal chemistry, with a proven track record in producing effective therapeutics, particularly in oncology. Its structural and electronic properties make it an ideal starting point for the design of inhibitors targeting a diverse range of enzymes. Future research will likely focus on expanding the structural diversity of indazole libraries to improve potency and selectivity, developing multifunctional agents that hit multiple disease-related targets, and applying mechanism-guided design using computational and structure-activity relationship studies to create the next generation of indazole-based drugs.[10] The continued exploration of this privileged core promises to yield novel and impactful therapies for a wide range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]

- 5. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 14. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Design, Synthesis and Antitumor Activity of this compound-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1H-Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1H-Indazole Scaffold in Drug Discovery

The this compound nucleus, a bicyclic aromatic heterocycle, is recognized as a privileged scaffold in medicinal chemistry.[1][2] Comprising a benzene ring fused to a pyrazole ring, it exists in two primary tautomeric forms, this compound and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[2][3] This core structure is a key component in numerous clinically approved therapeutics, including the anticancer agents niraparib and pazopanib.[4][5]

The immense interest in this compound derivatives stems from their versatile biological activities, which include antitumor, anti-inflammatory, and antimicrobial properties.[2][6] The success of a drug candidate, however, is not solely dependent on its pharmacological potency. Its journey through the body—governed by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile—is critically influenced by a set of fundamental physicochemical properties.[7] Properties such as lipophilicity, solubility, and ionization state (pKa) dictate a molecule's ability to cross biological membranes, dissolve in physiological fluids, and avoid rapid metabolic clearance. Therefore, a thorough understanding and strategic modulation of these characteristics are paramount in the design and optimization of novel this compound-based therapeutics.

Core Physicochemical Properties of this compound Derivatives

The drug-like quality of a compound is largely defined by its physicochemical profile. For this compound derivatives, the strategic placement of substituents allows for the fine-tuning of these properties to achieve a balance between potency and a favorable ADMET profile.

Lipophilicity (logP/logD): Lipophilicity is a crucial parameter that influences a drug's permeability across cell membranes, binding to plasma proteins, and metabolic stability. It is commonly expressed as the logarithm of the partition coefficient (logP) for the neutral form of the molecule or the distribution coefficient (logD) at a specific pH (typically 7.4) for ionizable molecules. While high lipophilicity can improve membrane crossing, it can also lead to lower aqueous solubility, increased metabolic clearance, and potential toxicity.[8]

Aqueous Solubility: Adequate aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and distributed throughout the body via the bloodstream.[9] Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[9] For this compound derivatives, solubility can be modulated by introducing polar functional groups or by forming salts of ionizable derivatives.

Acidity and Basicity (pKa): The this compound scaffold is amphoteric, meaning it can act as both a weak acid (donating the N1-proton) and a weak base (accepting a proton, typically at N2).[10] The acid dissociation constant (pKa) quantifies the strength of these acidic and basic centers. The pKa values are critical as they determine the ionization state of the molecule at different physiological pH levels, which in turn profoundly affects its solubility, absorption, and interaction with biological targets.[11]

Melting Point (M.p.): The melting point is an indicator of a compound's purity and the strength of its crystal lattice. A high melting point often correlates with lower solubility due to the higher energy required to break the crystal lattice. This property is particularly important during the formulation and manufacturing stages of drug development.

Hydrogen Bonding: The this compound core possesses a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the N2 atom). This dual capability is vital for forming specific interactions with amino acid residues in the binding sites of target proteins, such as the hinge region of kinases, contributing significantly to binding affinity and selectivity.[5]

Data Presentation: Physicochemical Properties

Quantitative data provides a clear basis for comparing derivatives and guiding structure-activity relationship (SAR) and structure-property relationship (SPR) studies.

Table 1: Physicochemical Properties of Parent this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆N₂ | [12] |

| Molecular Weight | 118.14 g/mol | [12] |

| Melting Point | 144–150 °C | [13] |

| Boiling Point | 270 °C | [12] |

| pKa (acidic, N-H) | 13.86 | [10] |

| pKa (basic, cation) | 1.04 | [10] |

| Calculated logP | 1.8 | [12] |

Table 2: Physicochemical Data for Selected this compound Derivatives

| Derivative | Molecular Formula | Melting Point (°C) | Notes | Source(s) |

| 3,6-Diiodo-1H-indazole | C₇H₄I₂N₂ | >210 (dec.) | Used to prepare kinase inhibitors. | [14] |

| 4-Nitro-1H-indazole | C₇H₅N₃O₂ | - | pKa (cation) = 0.24 | [11][15] |

| 5-Nitro-1H-indazole | C₇H₅N₃O₂ | - | pKa (cation) = -0.96 | [11][15] |

| 6-Nitro-1H-indazole | C₇H₅N₃O₂ | - | pKa (cation) = -0.97 | [11][15] |

| Methyl 1-(p-tolyl)-1H-indazole-3-carboxylate | C₁₆H₁₄N₂O₂ | 119–121 | Synthesized via C-H amination. | [16] |

| Methyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | C₁₆H₁₄N₂O₃ | 117–119 | White solid. | [16] |

| 1-(4-Methoxyphenyl)-3-phenyl-1H-indazole | C₂₀H₁₆N₂O | 126–128 | White solid. | [16] |

| Dimethyl 1-(4-methoxyphenyl)-1H-indazole-3,6-dicarboxylate | C₁₈H₁₆N₂O₅ | 196–198 | White solid. | [16] |

| 3-Bromo-6-chloro-4-nitro-1H-indazole | C₇H₃BrClN₃O₂ | Data not available | Calculated logP = 3.41 | [7] |

Experimental Protocols

Accurate and reproducible measurement of physicochemical properties is essential. Standardized high-throughput methods are often employed in early drug discovery.

Protocol 1: Lipophilicity Determination (Shake-Flask logD at pH 7.4)

This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.[17][18]

-

Preparation of Phases: Prepare phosphate-buffered saline (PBS) at pH 7.4 and HPLC-grade n-octanol. Pre-saturate each solvent by vigorously mixing them together for several hours, followed by separation. This ensures thermodynamic equilibrium.[18]

-

Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot (e.g., 10 µL of a 10 mM stock) to a vial containing a defined volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 500 µL of each).[18][19]

-

Equilibration: Vigorously shake or vortex the vial for a fixed period (e.g., 1-3 hours) to ensure the compound fully partitions between the two phases and reaches equilibrium.[8][19]

-

Phase Separation: Centrifuge the vial (e.g., 10 minutes at 2000 x g) to achieve complete separation of the aqueous and organic layers.[18]

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and PBS layers using a suitable analytical method, typically LC-MS/UV.[8][17]

-

Calculation: Calculate the logD value using the following equation: logD₇.₄ = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₚₑₛ)

Protocol 2: Kinetic Aqueous Solubility Determination (Laser Nephelometry)

This high-throughput assay measures the light scattering caused by compound precipitation from a DMSO stock solution into an aqueous buffer.[9][20][21]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10-20 mM).

-

Plate Setup: Using a liquid handler, dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a 96- or 384-well microtiter plate. Create a serial dilution of the compound directly on the plate.[20][22]

-

Precipitation Induction: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final test concentrations. The final DMSO concentration should be kept low and consistent (e.g., 1-5%).[22]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 1-2 hours).[22]

-

Measurement: Place the microtiter plate into a laser nephelometer. The instrument directs a laser beam through each well and measures the intensity of forward-scattered light.[20][23]

-

Data Analysis: Plot the scattered light intensity (in Relative Nephelometric Units, RNU) against the compound concentration. The concentration at which a sharp increase in light scattering is observed corresponds to the kinetic solubility limit.[20]

Protocol 3: pKa Determination (Potentiometric Titration)

This highly accurate method involves titrating a solution of the compound with a strong acid or base and monitoring the pH changes.[4][24]

-

System Calibration: Calibrate a potentiometer and a combined pH electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[4]

-

Sample Preparation: Dissolve an accurately weighed amount of the test compound in a suitable solvent (often a water/co-solvent mixture for poorly soluble compounds) to a concentration of approximately 10⁻³ to 10⁻⁴ M.[4][24] Maintain a constant ionic strength using an electrolyte like KCl (e.g., 0.15 M).[4]

-

Titration Setup: Place the sample solution in a thermostatted vessel with a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂.[4]

-

Titration: Make the solution acidic (e.g., to pH 2) with a standardized HCl solution. Then, titrate the solution by adding small, precise increments of a standardized NaOH solution.[25]

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units/minute).[4] Continue the titration until the pH reaches a basic value (e.g., pH 12).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the midpoint of the buffer region(s) or can be determined from the inflection point(s) in the first derivative of the titration curve.[25][26]

Visualizations: Workflows and Pathways

Diagrams provide a clear visual summary of complex processes and relationships, which is essential for understanding the context of physicochemical property assessment in drug discovery.

References

- 1. Drug Discovery Workflow - What is it? [vipergen.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Shake Flask LogD | Domainex [domainex.co.uk]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indazole - Wikipedia [en.wikipedia.org]

- 11. Study of the Addition Mechanism of this compound and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. A11665.03 [thermofisher.com]

- 14. 3,6-DIIODO (1H)INDAZOLE CAS#: 319472-78-1 [m.chemicalbook.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 19. enamine.net [enamine.net]

- 20. bmglabtech.com [bmglabtech.com]

- 21. enamine.net [enamine.net]

- 22. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 23. emeraldcloudlab.com [emeraldcloudlab.com]

- 24. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 25. dergipark.org.tr [dergipark.org.tr]

- 26. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 1H-Indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 1H-indazole, a foundational heterocyclic scaffold in medicinal chemistry. While polymorphism is a critical consideration in drug development, this review of current literature indicates that this compound primarily exhibits supramolecular diversity rather than true polymorphism of the parent molecule. This document details the known crystal structure of this compound, discusses its supramolecular arrangements, and provides detailed experimental protocols for its crystallization and characterization.

The Crystal Structure of this compound

This compound (C₇H₆N₂) is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring.[1][2] In the solid state, the 1H-tautomer is the thermodynamically stable and predominant form.[3][4][5][6][7][8] The crystal structure of this compound has been determined, revealing a fascinating arrangement where the achiral molecules pack to form chiral structures.[9]

A key crystallographic study has shown that this compound crystallizes in a chiral helical arrangement, known as a catemer.[9] This supramolecular structure is a result of intermolecular hydrogen bonding between the N-H group of one molecule and the pyridinic nitrogen of a neighboring molecule.

Crystallographic Data

The crystallographic data for the well-characterized form of this compound is summarized in the table below. This data is essential for unambiguous identification and for understanding the solid-state properties of this important molecule.

| Parameter | Value |

| CCDC Number | 827788 |

| Chemical Formula | C₇H₆N₂ |

| Molecular Weight | 118.14 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.863(2) |

| b (Å) | 9.715(3) |

| c (Å) | 10.155(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 578.1(3) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.358 |

| Hydrogen Bond Motif | N-H···N catemer |

Polymorphism and Supramolecular Diversity

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical factor in drug development as different polymorphs can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability.

While the indazole scaffold is a core component in many pharmaceutical compounds that do exhibit polymorphism, extensive searches of the current scientific literature did not yield evidence of multiple well-characterized polymorphic forms of the parent this compound molecule with distinct crystallographic data.

Instead, the solid-state chemistry of this compound and its derivatives is characterized by rich supramolecular diversity.[9] Depending on the substituents and crystallization conditions, indazoles can form various hydrogen-bonded assemblies, including:

-

Dimers: Two indazole molecules linked by hydrogen bonds.

-

Trimers: Three indazole molecules forming a cyclic hydrogen-bonded structure.

-

Catemers (Chains): A one-dimensional chain of indazole molecules connected by hydrogen bonds.[9]

The known crystal structure of this compound itself is an example of a catemeric arrangement, which further organizes into a chiral helical superstructure.[9] It is this supramolecular diversity that can be mistaken for polymorphism if not characterized thoroughly.

Experimental Protocols

The following section details the methodologies for the synthesis, crystallization, and characterization of this compound.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the diazotization of o-toluidine followed by cyclization.

Materials:

-

o-Toluidine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Acetic acid

-

Ice

Procedure:

-

Dissolve o-toluidine in a mixture of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of sodium hydroxide.

-

Slowly add the diazonium salt solution to the sodium hydroxide solution, keeping the temperature controlled.

-

Acidify the reaction mixture with acetic acid.

-

The crude this compound will precipitate. Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water mixture) to obtain pure this compound.

Single Crystal Growth of this compound

Obtaining high-quality single crystals is essential for X-ray diffraction analysis. Slow evaporation is a widely used and effective method.

Materials:

-

Pure this compound

-

A suitable solvent (e.g., ethanol, methanol, or a mixture like ethanol/water)

-

A clean crystallization vessel (e.g., a small beaker or vial)

-

Parafilm or a loosely fitting cap

Procedure:

-

Prepare a saturated or near-saturated solution of this compound in the chosen solvent at room temperature or slightly elevated temperature.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to the crystallization vessel.

-

Cover the vessel with parafilm and pierce a few small holes in it to allow for slow evaporation of the solvent.

-

Place the vessel in a location with a stable temperature and minimal vibrations.

-

Allow the solvent to evaporate slowly over several days to weeks.

-

Monitor the vessel for the formation of single crystals.

-

Once suitable crystals have formed, carefully harvest them from the mother liquor.

Characterization Techniques

SC-XRD is the definitive method for determining the crystal structure of a compound.

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

Procedure:

-

Select a high-quality single crystal of appropriate size.

-

Mount the crystal on a goniometer head.

-

Center the crystal in the X-ray beam.

-

Collect diffraction data by rotating the crystal in the X-ray beam.

-

Process the collected data to determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data.

PXRD is a powerful technique for fingerprinting crystalline solids and can be used to identify different polymorphic forms.

Instrumentation: A powder X-ray diffractometer.

Procedure:

-

Grind a small amount of the crystalline sample to a fine powder.

-

Mount the powder on a sample holder.

-

Place the sample holder in the diffractometer.

-

Scan the sample over a range of 2θ angles.

-

The resulting diffractogram will show a series of peaks at characteristic 2θ values for the specific crystalline form.

DSC measures the heat flow into or out of a sample as a function of temperature or time and is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions, which are indicative of polymorphism.

Instrumentation: A differential scanning calorimeter.

Procedure:

-

Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum pan.

-

Seal the pan and place it in the DSC cell. An empty sealed pan is used as a reference.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. The melting point and enthalpy of fusion can be determined from the melting peak. Different polymorphs will typically have different melting points and may show solid-solid phase transitions.

Visualizations

Experimental Workflow for Polymorph Screening

The following diagram illustrates a typical workflow for screening for and identifying potential polymorphs of a crystalline substance.

Caption: A generalized workflow for polymorph screening of a crystalline solid.

Logical Relationship of Indazole Tautomers and Solid-State Forms

The following diagram illustrates the relationship between the tautomeric forms of indazole and the observed supramolecular structures in the solid state.

Caption: Relationship between indazole tautomers and their solid-state assemblies.

Conclusion

This compound is a cornerstone of medicinal chemistry, and a thorough understanding of its solid-state properties is crucial for drug development. While the molecule itself crystallizes in a well-defined chiral catemeric structure, the existence of multiple true polymorphs of the parent this compound is not well-established in the current literature. Instead, the focus remains on its rich supramolecular chemistry, which gives rise to various hydrogen-bonded assemblies. For drug development professionals, it is imperative to conduct thorough solid-state characterization of any indazole-containing active pharmaceutical ingredient, as derivatives of this scaffold are known to exhibit polymorphism, which can have significant implications for the final drug product's performance and stability. The experimental protocols and workflows outlined in this guide provide a solid foundation for such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Indazole - Wikipedia [en.wikipedia.org]

- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The chiral structure of 1H-indazoles in the solid state: a crystallographic, vibrational circular dichroism and computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the N-alkylation of 1H-Indazole

Introduction

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, appearing frequently in therapeutic drugs.[1] The synthesis of N-alkylated indazoles is a critical step in the development of these compounds. However, the presence of two nucleophilic nitrogen atoms (N-1 and N-2) in the 1H-indazole ring often leads to the formation of a mixture of regioisomers, which poses significant challenges for synthesis and purification.[1][2][3][4] The regioselectivity of these reactions is highly dependent on the choice of base, solvent, alkylating agent, and the electronic and steric properties of substituents on the indazole ring.[1][5] This document provides detailed experimental protocols for the regioselective N-1 and N-2 alkylation of indazoles, supported by quantitative data and workflow diagrams to guide researchers in achieving the desired outcomes.

Factors Influencing Regioselectivity

The alkylation of indazoles can be directed toward either the N-1 or N-2 position by carefully selecting the reaction conditions. The outcome is often a result of a delicate interplay between kinetic and thermodynamic control.

-

Thermodynamic vs. Kinetic Control : The this compound tautomer is generally considered more thermodynamically stable than the 2H-tautomer.[1][4][5][6] Consequently, N-1 substituted products are typically the more stable isomers.[7] Under conditions that allow for equilibration, such as higher temperatures or longer reaction times, the thermodynamically favored N-1 isomer is often the major product.[1][7] Conversely, conditions that favor kinetic control (e.g., lower temperatures) can sometimes lead to the formation of the N-2 product.[7]

-

Steric and Electronic Effects : The substituents on the indazole ring play a crucial role. Steric hindrance, particularly from a substituent at the C-7 position, can block the N-1 position and favor alkylation at N-2.[1][2][5] For example, indazoles with C-7 NO₂ or CO₂Me substituents have been shown to yield excellent N-2 regioselectivity.[2][3][5] Electronic effects of substituents also influence the nucleophilicity of the nitrogen atoms and can affect the N-1/N-2 ratio.[2]

-

Reaction Conditions (Base, Solvent, Reagent) : The choice of base and solvent is critical. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents like tetrahydrofuran (THF) strongly favor N-1 alkylation.[2][3][5][8] Weaker bases such as potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in a mixture of N-1 and N-2 isomers.[1][4] The nature of the alkylating agent can also influence the outcome.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective N-alkylation of the this compound scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. research.ucc.ie [research.ucc.ie]

- 6. d-nb.info [d-nb.info]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for 1H-Indazole in Kinase Inhibitor Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to bind to multiple biological targets with high affinity.[1][2] This bicyclic aromatic heterocycle, composed of a benzene ring fused to a pyrazole ring, is particularly prominent in the development of protein kinase inhibitors.[1][3][4][5] Protein kinases are a large family of enzymes crucial for cellular signaling; their dysregulation is a hallmark of diseases like cancer, making them prime therapeutic targets.[6]

The utility of the this compound core in kinase inhibitor design stems from its capacity to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a conserved feature across many kinases.[2] Its structure serves as a versatile foundation for synthetic modifications, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.[2][3] Consequently, numerous this compound derivatives have been investigated and developed as inhibitors against a wide array of kinases, including tyrosine kinases and serine/threonine kinases.[3][5] Several clinically approved anticancer drugs, such as Axitinib, Pazopanib, and Niraparib, feature the this compound core, underscoring its therapeutic significance.[3][4][7]

These application notes provide a comprehensive guide for researchers utilizing this compound derivatives in kinase inhibitor screening, detailing experimental protocols and presenting key data for this important class of compounds.

Data Presentation: Inhibitory Activity of Representative this compound Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several this compound derivatives against various protein kinases, illustrating the potency and spectrum of activity achievable with this scaffold.

| Compound ID/Reference | Target Kinase(s) | IC50 (nM) |

| [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-amine (Compound 1)[8] | FGFR1 | 100 |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide (Compound 2)[8] | FGFR1 | 30.2 |

| Axitinib[9] | VEGFR1, VEGFR2, VEGFR3 | 0.1, 0.2, 0.1-0.3 |

| Pazopanib[9] | VEGFR1, VEGFR2, VEGFR3 | 10, 30, 47 |

| 6-bromo-1H-indazol-4-amine Derivative[9] | PLK4 | 25.6 |

| CFI-400945[2] | PLK4 | 2.8 |

| Indazole-based Compound C05[10] | PLK4 | < 0.1 |

| Indazole Derivative 109[11] | EGFR (T790M), EGFR | 5.3, 8.3 |

| Indazole Amide Derivative 116[11] | ERK1/2 | 9.3 ± 3.2 |

| Indazole-Pyridine Analogue[12] | Akt (PKB) | Kᵢ = 0.16 nM |